gamma-propoxy-sulfo-lichenin
Description
γ-Propoxy-sulfo-lichenin is a chemically modified polysaccharide derived from lichenin, a natural β-glucan found in lichens. Its structure features a sulfated backbone with propoxy (-OCH₂CH₂CH₃) substitutions, enhancing its solubility and bioactivity compared to native lichenin . First characterized by Hensel in 1995, this compound exhibits notable antitumor properties, with studies demonstrating its ability to inhibit tumor cell proliferation and induce differentiation in human keratinocytes . In vitro experiments revealed that γ-propoxy-sulfo-lichenin stimulates mucin secretion in colonic tissue and promotes keratinocyte differentiation, suggesting dual mechanisms of action involving immunomodulation and epithelial cell regulation .
Properties
CAS No. |
163547-04-4 |
|---|---|
Molecular Formula |
C14H11FO2 |
Synonyms |
gamma-propoxy-sulfo-lichenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
N-Acetyl-D-Glucosamine Oligosaccharides
N-Acetyl-D-glucosamine (GlcNAc) oligosaccharides are bioactive carbohydrates known to induce mucin secretion and keratinocyte differentiation, similar to γ-propoxy-sulfo-lichenin . However, their structural and mechanistic differences are significant:
| Parameter | γ-Propoxy-Sulfo-Lichenin | N-Acetyl-D-Glucosamine Oligosaccharides |
|---|---|---|
| Molecular Structure | Sulfated β-glucan with propoxy groups | Non-sulfated oligosaccharides |
| Mechanism of Action | Antitumor via cell differentiation; mucin secretion | Mucin secretion via glycosaminoglycan modulation |
| Key Findings | Induces keratinocyte differentiation | Enhances wound healing |
While both compounds promote epithelial cell activity, γ-propoxy-sulfo-lichenin’s sulfation and propoxy groups confer broader antitumor efficacy, as demonstrated in lichenin-derived polysaccharides .
Heparin-Like Polysulfonated Polymers
Heparin-like polysulfonated polymers are synthetic sulfated compounds with anti-angiogenic properties, inhibiting blood vessel formation in tumors .
| Parameter | γ-Propoxy-Sulfo-Lichenin | Heparin-Like Polysulfonated Polymers |
|---|---|---|
| Source | Natural (lichen-derived) | Synthetic |
| Primary Activity | Antitumor, differentiation induction | Anti-angiogenic |
| Mechanistic Focus | Direct tumor cell modulation | Vascular endothelial growth factor (VEGF) inhibition |
γ-Propoxy-sulfo-lichenin’s natural origin and dual antitumor/immunomodulatory effects contrast with the synthetic heparin-mimics’ narrower anti-angiogenic focus .
Ligustrazine Derivatives
Ligustrazine (tetramethylpyrazine) derivatives are synthetic small molecules with antitumor activity, targeting pathways like apoptosis and cell cycle arrest .
| Parameter | γ-Propoxy-Sulfo-Lichenin | Ligustrazine Derivatives |
|---|---|---|
| Molecular Class | Polysaccharide | Alkaloid-derived small molecules |
| Mechanism | Differentiation induction; mucin secretion | ROS modulation; mitochondrial apoptosis |
| Bioactivity Scope | Broad (antitumor, epithelial regulation) | Narrow (focused on tumor cytotoxicity) |
The polysaccharide structure of γ-propoxy-sulfo-lichenin enables multitarget effects, whereas ligustrazine derivatives act primarily through reactive oxygen species (ROS)-mediated cytotoxicity .
Alginate Oligosaccharides
Alginate oligosaccharides, derived from brown algae, exhibit antioxidant and anti-inflammatory activities but lack direct antitumor efficacy .
The sulfation in γ-propoxy-sulfo-lichenin is critical for its antitumor potency, a feature absent in alginate oligosaccharides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
